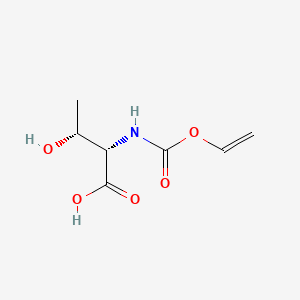

N-((Vinyloxy)carbonyl)-L-threonine

Description

Significance of L-Threonine as a Chiral Building Block in Organic Synthesis

L-Threonine, an essential amino acid first isolated in 1935, is a particularly valuable component of the "chiral pool." acs.org The chiral pool consists of inexpensive, readily available, and enantiomerically pure natural compounds that serve as starting materials for the synthesis of complex chiral molecules. mdpi.com The use of these building blocks is a powerful strategy for establishing key stereocenters in target molecules. mdpi.comresearchgate.net

What makes L-threonine especially significant is the presence of two chiral centers (at the α- and β-carbons), which provides a fixed stereochemical framework for synthetic chemists to build upon. acs.orgmdpi.com Its applications extend beyond peptide synthesis into the total synthesis of diverse natural products and bioactive compounds. mdpi.com As a chiral pool reagent, L-threonine can be used as a chiral source, where its stereocenters are incorporated directly into the target molecule, or as a chiral inducer to guide the formation of new stereocenters. mdpi.comresearchgate.net The inherent chirality and functionality of L-threonine make it a versatile starting point for creating complex architectures, underscoring the importance of its protected derivatives like N-((Vinyloxy)carbonyl)-L-threonine. mdpi.combaranlab.org

Historical Development and Current Status of Vinyloxycarbonyl (Voc) Protection in Synthetic Chemistry

The concept of protecting functional groups dates back to the early 20th century, with the benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, being the first "modern" protecting group for amines. researchgate.net This innovation revolutionized peptide chemistry and paved the way for the development of numerous other protecting groups, most notably the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which form the basis of the two most common strategies in solid-phase peptide synthesis. biosynth.comresearchgate.net

The Vinyloxycarbonyl (Voc) group represents a more specialized addition to this chemical arsenal. It is introduced by reacting the amino acid, such as L-threonine, with a reagent like vinyloxycarbonyl chloride. ontosight.ai The primary advantage and current status of the Voc group lie in its unique deprotection conditions. Unlike the acid-labile Boc group and the base-labile Fmoc group, the Voc group is cleaved under very mild, neutral conditions. ontosight.aibiosynth.com This is typically achieved through palladium-catalyzed reactions, such as with tetrakis(triphenylphosphine)palladium(0). wikipedia.orgontosight.ai

This orthogonality makes the Voc group highly valuable in complex syntheses where acid or base-sensitive functionalities must be preserved. ontosight.aibiosynth.com It allows for selective deprotection without disturbing other acid- or base-labile protecting groups that may be present elsewhere in the molecule. organic-chemistry.org While not as universally employed as Boc or Fmoc, the Vinyloxycarbonyl protecting group holds a crucial status for specific synthetic challenges, particularly in the synthesis of fragile or complex peptides where avoiding harsh acidic or basic conditions is paramount to maintaining the integrity of the final product. ontosight.airesearchgate.net

Data Tables

Table 1: Properties of L-Threonine

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 72-19-5 | acs.org |

| Molar Mass | 119.12 g/mol | acs.org |

| Empirical Formula | C₄H₉NO₃ | acs.org |

| Appearance | Colorless crystals | acs.org |

| Chiral Centers | 2 | acs.org |

| Stereochemical Spec. | (2S,3R)-L-threonine | |

Table 2: Comparison of Common Amino Protecting Groups

| Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonal To |

|---|---|---|---|

| Vinyloxycarbonyl | Voc | Palladium(0) catalysts (neutral) | Boc, Fmoc, Benzyl esters |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA) | Fmoc, Voc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Bases (e.g., Piperidine) | Boc, Voc |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis, HBr/AcOH | Boc, Fmoc |

Structure

3D Structure

Properties

CAS No. |

45083-20-3 |

|---|---|

Molecular Formula |

C7H11NO5 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

(2S,3R)-2-(ethenoxycarbonylamino)-3-hydroxybutanoic acid |

InChI |

InChI=1S/C7H11NO5/c1-3-13-7(12)8-5(4(2)9)6(10)11/h3-5,9H,1H2,2H3,(H,8,12)(H,10,11)/t4-,5+/m1/s1 |

InChI Key |

BIYRYXIBPQJLIG-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC=C)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC=C)O |

Origin of Product |

United States |

Synthetic Methodologies for N Vinyloxy Carbonyl L Threonine and Its Analogues

Direct Vinyloxycarbonylation of L-Threonine and Related Amino Acids

The primary method for synthesizing N-((vinyloxy)carbonyl)-L-threonine involves the direct reaction of L-threonine with a vinyloxycarbonylating agent. ontosight.ai This process, known as N-protection, is a fundamental step in preparing amino acids for peptide synthesis.

Reagent Selection and Reaction Optimization

The choice of reagent is crucial for the successful vinyloxycarbonylation of L-threonine. Vinyloxycarbonyl chloride (Voc-Cl) is a commonly used reagent for this purpose. ontosight.ai The reaction involves the nucleophilic attack of the amino group of L-threonine on the carbonyl carbon of Voc-Cl, leading to the formation of the N-Voc protected amino acid.

Optimization of the reaction conditions is essential to maximize the yield and purity of the final product. Key parameters that are often adjusted include the stoichiometry of the reactants, reaction temperature, and reaction time. For instance, using an appropriate excess of the vinyloxycarbonylating agent can help drive the reaction to completion.

Table 1: Reagents for N-Protection of Amino Acids

| Reagent | Protecting Group | Application |

|---|---|---|

| Vinyloxycarbonyl chloride (Voc-Cl) | Vinyloxycarbonyl (Voc) | Protection of amino groups in peptide synthesis. ontosight.ai |

| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fluorenylmethyloxycarbonyl (Fmoc) | Widely used in solid-phase peptide synthesis. isotope.commerckmillipore.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) | tert-Butoxycarbonyl (Boc) | Common protecting group in peptide synthesis. peptide.com |

| Benzyl chloroformate (Cbz-Cl) | Benzyloxycarbonyl (Cbz) | Used for amino group protection. google.com |

Solvent Systems and Catalytic Approaches in N-Protection

The selection of an appropriate solvent system is critical for the efficiency of the N-protection reaction. The solvent must be able to dissolve both the amino acid and the vinyloxycarbonylating reagent to facilitate the reaction. Aqueous-organic solvent mixtures are often employed.

In some cases, catalytic approaches can be utilized to enhance the rate and selectivity of the N-protection reaction. While direct vinyloxycarbonylation is common, the broader field of N-protection of amino acids has seen the use of various catalysts. For example, in the context of other protecting groups, phase transfer catalysts like poly(ethylene glycols) have been shown to be effective. google.com

Stereoselective and Asymmetric Synthesis of Threonine Derivatives

The stereochemistry of threonine is crucial for its biological activity. Therefore, synthetic methods that can control the stereochemical outcome are of high importance.

Strategies for Diastereoselective and Enantioselective Formation

The synthesis of threonine and its derivatives often yields a mixture of stereoisomers. Strategies to achieve high diastereoselectivity and enantioselectivity are a major focus of research. One approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical course of the reaction. For example, metal catalysts like nickel chloride or palladium chloride have been used in the synthesis of threo-threonine to selectively produce the desired stereoisomer. tandfonline.com

Enzymatic methods have also emerged as powerful tools for stereoselective synthesis. Threonine aldolases, for instance, can catalyze the aldol (B89426) condensation of glycine (B1666218) and an aldehyde to produce β-hydroxy-α-amino acids with high stereoselectivity. researchgate.netacs.org Directed evolution and protein engineering techniques are being used to improve the diastereoselectivity of these enzymes for specific substrates. researchgate.net

Epimerization Control in Threonine Derivative Synthesis

Epimerization, the change in configuration at one of several chiral centers in a molecule, is a potential side reaction during the synthesis and manipulation of threonine derivatives. Controlling epimerization is critical to maintaining the stereochemical integrity of the desired product.

Several strategies are employed to minimize epimerization. One method involves the use of specific protecting groups and reaction conditions that are less prone to causing epimerization. For example, the choice of base and solvent in reactions involving chiral centers can significantly impact the degree of epimerization. nih.gov In some syntheses, the formation of a cyclic intermediate, such as an oxazoline, can help to control the stereochemistry and prevent epimerization. tandfonline.comrsc.org

Sustainable and Green Chemistry Approaches in Carbonyloxycarbonylations

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and protecting groups in the synthesis of amino acid derivatives.

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. wordpress.compatsnap.com In the context of carbonyloxycarbonylation and protecting group chemistry, this translates to several key areas of research:

Development of Greener Protecting Groups: The ideal protecting group should be easy to install and remove under mild, environmentally benign conditions. organic-chemistry.org While the vinyloxycarbonyl group is valuable, research continues into other protecting groups with improved green credentials.

Use of Catalytic Methods: Catalytic reactions are inherently greener than stoichiometric ones as they reduce the amount of waste generated. wordpress.com The development of efficient and recyclable catalysts for N-protection is an active area of research.

Solvent Selection: The use of hazardous organic solvents is a major environmental concern. Research is focused on replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids. patsnap.com

Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are preferred. libretexts.org

While specific green chemistry approaches for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of green chemistry are being applied to the broader field of peptide synthesis and protecting group chemistry. wordpress.compatsnap.com

Phosgene-Free Methodologies for Urethane (B1682113) Derivative Formation

The traditional synthesis of this compound typically involves the use of vinyloxycarbonyl chloride. ontosight.ai However, the manufacturing of such chloroformates often relies on phosgene, a highly toxic and hazardous chemical. Growing environmental and safety concerns have spurred the development of phosgene-free alternatives for the formation of urethane derivatives, such as the N-vinyloxycarbonyl group.

Drawing parallels from the well-established synthesis of other carbamate-protected amino acids, such as those bearing the tert-butoxycarbonyl (Boc) group, phosgene-free pathways can be envisioned. The synthesis of Boc-L-threonine, for instance, is commonly achieved using di-tert-butyl dicarbonate (Boc₂O), a stable and safer alternative to phosgene-derived reagents. chemicalbook.comorgsyn.orgchemicalbook.comorgsyn.org

A proposed phosgene-free approach for this compound would involve an analogous reagent, such as divinyl dicarbonate. The reaction would proceed via the nucleophilic attack of the amino group of L-threonine on the electrophilic carbonyl carbon of the dicarbonate, releasing a vinyl carbonate and carbon dioxide as byproducts.

Table 1: Representative Phosgene-Free Synthesis of N-Boc-L-threonine

| Reactants | Reagent | Base | Solvent | Reaction Time | Yield | Reference |

| L-Threonine | Di-tert-butyl dicarbonate | Sodium Bicarbonate | Methanol/Water | 3 days | 99% | chemicalbook.com |

| L-Phenylalanine | Di-tert-butyl dicarbonate | Sodium Hydroxide | tert-Butyl alcohol/Water | Overnight | 90-95% | orgsyn.org |

This table presents data for the synthesis of a related N-protected amino acid to illustrate the principles of phosgene-free methodologies.

Further research into the synthesis and stability of reagents like divinyl dicarbonate is required to make this a viable and widely adopted method. Other potential phosgene-free activating agents could include vinyl 8-quinolyl carbonate, which has been explored for the N-protection of amino acids.

Catalyst-Free and Environmentally Benign Reaction Conditions

The pursuit of green chemistry principles extends beyond the elimination of hazardous reagents to include the reduction or elimination of catalysts and the use of environmentally friendly reaction media. While many chemical transformations rely on catalysts to proceed at a reasonable rate, their use can introduce issues of cost, toxicity, and contamination of the final product.

The N-protection of amino acids using dicarbonates, such as di-tert-butyl dicarbonate, often proceeds without the need for a catalyst, relying on the inherent reactivity of the starting materials. chemicalbook.comorgsyn.org These reactions are typically conducted in a basic aqueous-organic solvent mixture at room temperature. While this eliminates the need for a catalyst, the long reaction times (often overnight or several days) and the use of organic solvents present environmental drawbacks.

Efforts to create more environmentally benign conditions could focus on several areas:

Solvent Selection: Replacing traditional organic solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide.

Energy Input: Utilizing alternative energy sources such as microwave irradiation or ultrasound to potentially shorten reaction times and improve energy efficiency.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, minimizing waste.

Biocatalysis, using enzymes to perform chemical transformations, represents a promising avenue for environmentally benign synthesis. While specific enzymes for the direct N-vinyloxycarbonylation of amino acids are not yet established, the broader field of biocatalysis is rapidly advancing, offering potential future solutions. gatech.eduresearchgate.netnih.gov For instance, enzymatic hydrolysis has been studied for the reverse reaction, the cleavage of amino acid carbamates. nih.gov

Table 2: Typical Catalyst-Free Conditions for N-Boc-Amino Acid Synthesis

| Amino Acid | Reagent | Base | Solvent System | Temperature | Reaction Time | Reference |

| L-Threonine | Di-tert-butyl dicarbonate | Sodium Bicarbonate | Methanol/Water | Room Temperature | 3 days | chemicalbook.com |

| L-Phenylalanine | Di-tert-butyl dicarbonate | Sodium Hydroxide | tert-Butyl alcohol/Water | Room Temperature | Overnight | orgsyn.org |

This table illustrates typical catalyst-free conditions for a related reaction, highlighting the potential for long reaction times and the use of organic solvents.

Mechanistic Studies and Reactivity Profiles of the N Vinyloxycarbonyl Group

Chemical Stability and Degradation Pathways of the Vinyloxycarbonyl Moiety

The stability of the vinyloxycarbonyl group is a key factor in its utility as a protecting group. It must be robust enough to withstand various reaction conditions while being susceptible to cleavage under specific, controlled circumstances.

The hydrolytic stability of the vinyloxycarbonyl group is significantly influenced by pH. Generally, the vinyl group is labile under acidic conditions but stable under basic conditions. rsc.org This behavior is attributed to the susceptibility of the vinyl ether linkage to acid-catalyzed hydrolysis. In acidic environments, protonation of the vinyl group initiates hydrolysis, leading to the cleavage of the protecting group. nih.gov Conversely, under basic conditions, the vinyloxycarbonyl moiety tends to be more stable. rsc.org

The rate of degradation can be influenced by the specific acidic or basic conditions employed. For instance, studies on similar compounds have shown that degradation can be significant in the presence of strong acids like 1 M HCl, with degradation increasing over time. researchgate.net Similarly, strong bases such as 1 M NaOH can also lead to degradation, although the pathways may differ. researchgate.net The stability can also be temperature-dependent, with higher temperatures generally accelerating degradation. nih.gov

| Condition | Stability | Degradation Pathway |

| Acidic (e.g., 1 M HCl) | Labile | Acid-catalyzed hydrolysis of the vinyl ether linkage. rsc.org |

| Basic (e.g., 1 M NaOH) | Generally Stable | Can undergo degradation, potentially through different mechanisms than acidic hydrolysis. nih.govresearchgate.net |

| Neutral | Generally Stable | Hydrolysis is typically slow under neutral conditions at ambient temperature. nih.gov |

A crucial characteristic of a good protecting group is its compatibility with a wide range of reagents and functional groups that might be present in a molecule during a synthetic sequence. The N-vinyloxycarbonyl group generally exhibits good tolerance towards many common synthetic reagents. rsc.org It is reported to be stable against various functional groups, which allows for selective transformations elsewhere in the molecule without affecting the protected amine. rsc.org However, its stability can be compromised by certain reagents, particularly those that are acidic in nature or can generate acidic species in situ.

Mechanisms of Selective Deprotection

The selective removal of the N-vinyloxycarbonyl group is a critical step in its application. Various methods have been developed to achieve this, each with its own mechanistic pathway.

Palladium-catalyzed reactions are powerful tools in organic synthesis for the cleavage of certain protecting groups. While direct palladium-mediated cleavage of the N-vinyloxycarbonyl group is not as commonly cited as for other groups like allyloxycarbonyl (Alloc), related palladium-catalyzed C-C bond cleavage reactions provide insight into potential mechanisms. rsc.orgnih.gov These reactions often involve the formation of a palladium intermediate. nih.gov For instance, palladium catalysts can mediate the cleavage of vinyl groups through processes like retro-pallada-Diels-Alder reactions. nih.gov The specific ligands and reaction conditions can influence the selectivity of the cleavage. rsc.org

Acidic Deprotection: As mentioned earlier, the N-vinyloxycarbonyl group is readily cleaved under acidic conditions. rsc.org This is a common and effective method for its removal. The mechanism involves protonation of the vinyl ether, followed by nucleophilic attack of water or another nucleophile to release the free amine. Various acidic reagents can be employed, ranging from strong acids like trifluoroacetic acid (TFA) to milder acidic conditions. mdpi.comsigmaaldrich.com The choice of acid and solvent can be optimized to achieve selective deprotection in the presence of other acid-labile groups. researchgate.net

Basic Deprotection: While generally stable under basic conditions, specific reagents can effect the cleavage of the N-vinyloxycarbonyl group. rsc.org For some carbamate-based protecting groups, basic conditions such as sodium carbonate in refluxing DME have been reported for deprotection. researchgate.net However, for the N-vinyloxycarbonyl group, acidic cleavage is generally the preferred method due to its reliability and predictability.

Reductive Deprotection: Reductive cleavage is another potential strategy for deprotection. While less common for the N-vinyloxycarbonyl group compared to groups like benzyloxycarbonyl (Cbz), certain reducing agents could potentially cleave the group. For example, reductions using reagents like lithium aluminum hydride (LAH) are known to reduce amides and could potentially affect the carbamate (B1207046) linkage. organic-chemistry.org

| Deprotection Method | Reagents | Mechanism |

| Catalytic Cleavage | Palladium catalysts (e.g., Pd(PPh₃)₄) with specific ligands. rsc.orgnih.gov | Formation of a palladium intermediate followed by processes like β-carbon elimination or retro-Diels-Alder reaction. nih.govcolab.ws |

| Acidic Deprotection | Strong acids (e.g., TFA, HCl), Lewis acids (e.g., AlCl₃). mdpi.comresearchgate.netnih.gov | Protonation of the vinyl ether followed by hydrolysis. rsc.org |

| Basic Deprotection | Can be achieved under specific conditions, though less common. researchgate.net | Varies depending on the reagent and substrate. researchgate.net |

| Reductive Deprotection | Potentially strong reducing agents like LAH. organic-chemistry.org | Reduction of the carbamate functionality. |

Influence of the Vinyloxycarbonyl Group on Threonine Side-Chain Reactivity

The presence of the N-vinyloxycarbonyl group on the amino function of L-threonine can influence the reactivity of its side-chain hydroxyl group. Protecting the amine with the Voc group can prevent its participation in unwanted side reactions, thereby allowing for selective modifications at the hydroxyl group. For instance, protection of the amine is essential for the effective preparation of peptides containing threonine residues. ias.ac.inresearchgate.net

Advanced Analytical Characterization Techniques for N Vinyloxy Carbonyl L Threonine and Its Intermediates

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-((Vinyloxy)carbonyl)-L-threonine, providing unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) within the molecule. The chemical shifts, coupling constants, and signal integrations offer a detailed picture of the molecular framework and can be used to confirm the successful installation of the vinyloxycarbonyl (Voc) protecting group onto the L-threonine backbone.

In ¹H NMR, the vinyloxy group introduces characteristic signals in the olefinic region (typically 6.5-7.5 ppm for the -O-CH= and 4.0-5.0 ppm for the =CH₂ protons), which are distinct from the signals of the amino acid core. The protons of the threonine moiety, such as the α-proton, β-proton, and γ-methyl protons, exhibit specific chemical shifts and coupling patterns that can be altered upon N-protection. wiley-vch.denih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and their directly attached carbons, confirming the structural integrity of the molecule. researchgate.net Furthermore, NMR is a powerful tool for assessing purity, as the presence of impurities, such as residual L-threonine or byproducts from the synthesis, would be readily detectable as additional signals in the spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Vinylic CH | ¹H | ~7.0 - 7.5 | Doublet of doublets, coupled to terminal vinyl protons. |

| Vinylic CH₂ (trans) | ¹H | ~4.6 - 5.0 | Coupled to geminal and vicinal protons. |

| Vinylic CH₂ (cis) | ¹H | ~4.3 - 4.7 | Coupled to geminal and vicinal protons. |

| α-CH | ¹H | ~4.2 - 4.5 | Coupled to NH and β-CH. |

| β-CH | ¹H | ~4.1 - 4.4 | Coupled to α-CH and γ-CH₃. |

| γ-CH₃ | ¹H | ~1.2 - 1.4 | Doublet, coupled to β-CH. |

| Carboxyl (C=O) | ¹³C | ~170 - 175 | Carbonyl of the carboxylic acid. researchgate.netchemicalbook.com |

| Urethane (B1682113) (C=O) | ¹³C | ~155 - 160 | Carbonyl of the Voc group. |

| Vinylic CH | ¹³C | ~140 - 145 | Olefinic carbon. |

| Vinylic CH₂ | ¹³C | ~90 - 95 | Olefinic carbon. |

| β-CH | ¹³C | ~67 - 70 | Carbon bearing the hydroxyl group. chemicalbook.com |

| α-CH | ¹³C | ~58 - 62 | Alpha-carbon of the amino acid. kpwulab.com |

| γ-CH₃ | ¹³C | ~18 - 22 | Methyl carbon. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a molecular fingerprint.

The presence of the vinyloxycarbonyl group is confirmed by several characteristic absorption bands. A key feature is the urethane C=O stretching vibration, typically observed in the range of 1700-1730 cm⁻¹. The C=C stretching of the vinyl group gives rise to an absorption band around 1640-1650 cm⁻¹. researchgate.net The structure of the threonine core is also evident in the spectrum. The carboxylic acid O-H stretch appears as a very broad band between 2500 and 3300 cm⁻¹, often overlapping with C-H stretching vibrations. orgchemboulder.comspectroscopyonline.com The carboxylic acid C=O stretch is found around 1700-1725 cm⁻¹, which may overlap with the urethane carbonyl peak. The secondary alcohol O-H stretch of the threonine side chain typically appears as a band in the 3200-3500 cm⁻¹ region, and the N-H stretch of the urethane is also found in this region, usually around 3300 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol/Carboxylic Acid) | Stretch | 3500 - 2500 | Strong, Broad |

| N-H (Urethane) | Stretch | ~3300 | Medium |

| C-H (Alkyl/Vinyl) | Stretch | 3100 - 2850 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | Strong |

| C=O (Urethane) | Stretch | 1730 - 1700 | Strong |

| C=C (Vinyl) | Stretch | 1650 - 1640 | Medium |

| N-H (Urethane) | Bend | 1550 - 1510 | Medium |

| C-O (Alcohol/Carboxylic Acid) | Stretch | 1300 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it also provides valuable structural information.

In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₇H₁₁NO₅), the exact mass of the molecular ion [M+H]⁺ would be a key identifier. High-resolution mass spectrometry can confirm the elemental formula.

By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced. The fragmentation of this compound is expected to proceed through the loss of neutral molecules such as water (H₂O) from the hydroxyl group and the carboxylic acid, and carbon dioxide (CO₂) from the carboxyl group. researchgate.netnih.gov Cleavage of the N-vinyloxycarbonyl group is also a likely fragmentation pathway. The analysis of these fragment ions allows for the confirmation of the connectivity of the molecule and the nature of the protecting group. wiley-vch.delibretexts.org

Expected Mass Spectrometric Fragments for this compound:

| m/z (Expected) | Ion Identity | Plausible Origin |

|---|---|---|

| 190.0715 | [M+H]⁺ | Protonated molecular ion |

| 172.0609 | [M+H - H₂O]⁺ | Loss of water from hydroxyl or carboxyl group |

| 144.0657 | [M+H - CO₂]⁺ | Loss of carbon dioxide from carboxyl group |

| 126.0551 | [M+H - H₂O - CO₂]⁺ | Sequential loss of water and carbon dioxide |

| 118.0660 | [Threonine+H]⁺ | Loss of the vinyloxycarbonyl group |

| 72.0449 | [C₃H₆NO]⁺ | Fragment from threonine backbone cleavage |

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and, on a larger scale, for preparative purification.

High-Performance Liquid Chromatography (HPLC) for Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase.

For analytical purposes, a C18 column is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape and resolution. Detection is usually achieved with a UV detector, as the vinyloxycarbonyl group provides a chromophore. By comparing the retention time of the main peak with that of a reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration, allowing for quantitative purity assessment. An example method involves a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. nih.gov

HPLC is also scalable for preparative separation, allowing for the isolation of highly pure this compound for subsequent applications.

Typical HPLC Conditions for this compound Analysis:

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 or similar (e.g., Newcrom R1) nih.gov |

| Mobile Phase | Gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~210-220 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. The presence of polar functional groups (carboxylic acid, hydroxyl, and N-H) would lead to poor chromatographic performance and decomposition in the hot injector port. unina.it

However, GC can be a valuable tool for analyzing volatile impurities or for the characterization of the compound after derivatization. sigmaaldrich.com To make this compound amenable to GC analysis, the polar functional groups must be converted to more volatile, non-polar moieties. A common approach is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to convert the carboxylic acid and hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. usra.eduresearchgate.netnih.gov

Once derivatized, the resulting volatile compound can be separated and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. This approach would be particularly useful for detecting and quantifying volatile intermediates or side-products from the synthesis of this compound.

Crystallographic Analysis for Absolute Stereochemical Assignment

Single-crystal X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The absolute configuration is determined by a phenomenon known as anomalous dispersion. When the wavelength of the X-rays used is near an absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. This results in small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the absolute spatial arrangement of the atoms can be determined, typically expressed using the Cahn-Ingold-Prelog (R/S) notation.

Crystallographic Data of L-Threonine

L-threonine, the precursor to this compound, has been extensively studied by X-ray crystallography. Its crystal structure provides a foundational understanding of the stereochemistry that is retained in its derivatives. The (2S,3R) configuration of the two chiral centers in L-threonine is unequivocally confirmed by these studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₉NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 13.613(3) |

| b (Å) | 7.736(2) |

| c (Å) | 5.142(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 541.5(2) |

| Z | 4 |

Crystallographic Data of N-Protected L-Threonine Derivatives

The principles of stereochemical determination using X-ray crystallography are directly applicable to N-protected derivatives of L-threonine. The introduction of a protecting group, such as the vinyloxycarbonyl, tert-butoxycarbonyl (Boc), or benzyloxycarbonyl (Cbz) group, does not alter the inherent stereochemistry of the original amino acid. Crystallographic analysis of these derivatives serves to confirm that the stereochemical integrity of the chiral centers is maintained throughout the synthetic process.

While a specific crystallographic information file (CIF) for this compound is not available in open-access databases, the analysis of related compounds provides a robust proxy for understanding the expected structural features and the methods for their determination. For instance, the crystal structures of N-Boc-L-threonine and N-Cbz-L-threonine would be expected to exhibit the same (2S,3R) configuration as the parent L-threonine.

The synthesis of this compound typically involves the reaction of L-threonine with a vinyloxycarbonylating agent, such as vinyloxycarbonyl chloride. An intermediate in this process would be the transiently formed mixed anhydride (B1165640) or activated ester of L-threonine. Crystallographic analysis of any of these intermediates, were they to be isolated in crystalline form, would provide definitive proof of the retention of stereochemistry at each synthetic step leading to the final product.

Computational and Theoretical Investigations of N Vinyloxy Carbonyl L Threonine

Quantum Chemical Studies of Electronic Structure and Conformational Preferences

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of amino acids and their derivatives from first principles. nih.govillinois.edunih.gov These methods allow for the detailed analysis of a molecule's electronic structure and the exploration of its conformational landscape, which are fundamental to its chemical behavior. ijcrt.orgroyalsocietypublishing.org

By solving approximations of the Schrödinger equation, quantum chemical studies can determine the optimized geometric structure of N-((Vinyloxy)carbonyl)-L-threonine, predicting bond lengths, bond angles, and dihedral angles with high accuracy. The electronic properties, such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated. nih.gov This information is critical for identifying sites susceptible to nucleophilic or electrophilic attack.

Furthermore, these calculations are essential for mapping the conformational potential energy surface. For a flexible molecule like this compound, rotation around several single bonds leads to numerous possible conformers. By systematically varying key dihedral angles (e.g., those in the threonine backbone and the vinyloxycarbonyl group) and calculating the relative energy of each conformation, a detailed energy landscape can be constructed. ijcrt.orgnih.gov This analysis identifies the most stable, low-energy conformers that are likely to be populated under given conditions, which in turn dictates the molecule's average shape and interaction patterns.

The following table illustrates the type of data that can be generated from quantum chemical studies, showing the relative energies of hypothetical stable conformers of this compound. Note: This data is for illustrative purposes.

Table 1: Hypothetical Relative Energies of this compound Conformers| Conformer ID | Key Dihedral Angle 1 (ψ, degrees) | Key Dihedral Angle 2 (φ, degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | 150 | -75 | 0.00 |

| Conf-2 | -60 | -65 | 1.25 |

| Conf-3 | 65 | -80 | 2.10 |

| Conf-4 | 160 | 60 | 3.50 |

Molecular Dynamics Simulations for Reactivity Prediction and Intermolecular Interactions

While quantum chemistry provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in an aqueous solution or an organic solvent. nih.govacs.orgacs.org

For this compound, MD simulations can elucidate its interactions with surrounding solvent molecules. By analyzing the radial distribution functions and coordination numbers, one can quantify the structure of the solvation shell and identify persistent hydrogen bonds or other non-covalent interactions. core.ac.uk This is crucial for understanding its solubility and the role of the solvent in mediating its reactivity.

MD simulations are also instrumental in predicting reactivity. mdpi.comresearchgate.net By observing the conformational dynamics and intermolecular encounters, one can identify reactive configurations and estimate the free energy barriers for certain reactions. nih.gov For instance, simulations could model the approach of a deprotecting agent to the vinyloxycarbonyl group, providing insights into the mechanism of its removal during peptide synthesis. Advanced techniques like reactive molecular dynamics (RMD) can even simulate the bond-breaking and bond-forming events explicitly, offering a powerful tool for predicting reaction pathways and pKa values. acs.orgnih.gov

The table below provides an example of data obtainable from MD simulations, quantifying key intermolecular interactions between this compound and a solvent. Note: This data is for illustrative purposes.

Table 2: Illustrative Intermolecular Interaction Data from MD Simulation| Interacting Atoms (Molecule - Solvent) | Average Distance (Å) | Predominant Interaction Type | Average Interaction Energy (kcal/mol) |

|---|---|---|---|

| Voc C=O ··· H-O (Water) | 2.85 | Hydrogen Bond | -4.5 |

| Thr -OH ··· O (Acetonitrile) | 3.10 | Hydrogen Bond | -3.2 |

| Vinyl C=C ··· C (Acetonitrile) | 4.50 | van der Waals | -0.8 |

| Thr -NH ··· O (Water) | 2.95 | Hydrogen Bond | -5.1 |

In Silico Modeling for Optimization of Synthetic Pathways and Catalyst Design

In silico modeling extends beyond single-molecule properties to encompass the optimization of entire chemical processes. polypeptide.compolypeptide.com For a compound like this compound, which is an intermediate in a larger synthetic scheme (peptide synthesis), computational tools can streamline process development and guide the design of efficient catalysts. frontiersin.org

Modeling can be applied to optimize the synthetic pathway for this compound itself or its subsequent use in Solid Phase Peptide Synthesis (SPPS). polypeptide.com Process simulation software can model reaction kinetics, the influence of solvent, temperature, and reagent concentration, and the formation of impurities. polypeptide.com This allows chemists to perform virtual experiments to identify optimal conditions that maximize yield and purity while minimizing waste and reaction time, reducing the need for extensive trial-and-error laboratory work.

Furthermore, computational methods are at the forefront of modern catalyst design. acs.org The removal of the vinyloxycarbonyl (Voc) protecting group is a critical step that often requires a specific catalyst. Computational chemistry can be used to screen libraries of potential catalysts in silico. researchgate.net By calculating the reaction energies and activation barriers for the catalytic deprotection step, researchers can identify promising catalyst candidates before committing to their synthesis and experimental testing. nih.gov This approach accelerates the discovery of more efficient, selective, and robust catalysts, which is a significant challenge in chemical synthesis. muni.cz

The following table demonstrates how in silico modeling could be used to screen and rank potential catalysts for the deprotection of this compound. Note: This data is for illustrative purposes.

Table 3: Hypothetical In Silico Screening of Deprotection Catalysts| Catalyst Candidate | Catalyst Type | Calculated Activation Energy (kcal/mol) | Predicted Reaction Time (Relative) | Predicted Selectivity (%) |

|---|---|---|---|---|

| Cat-A1 | Palladium Complex | 15.2 | Fast | 98 |

| Cat-B2 | Ruthenium Pincer | 22.5 | Slow | 92 |

| Cat-C3 | Iridium-NHC | 18.1 | Moderate | 95 |

| Cat-D4 | Nickel-Phosphine | 20.4 | Moderate-Slow | 89 |

Future Perspectives and Emerging Research Directions for N Vinyloxy Carbonyl L Threonine

Development of Novel and Highly Efficient Synthetic Approaches

The classical synthesis of N-((Vinyloxy)carbonyl)-L-threonine involves the reaction of L-threonine with vinyloxycarbonyl chloride. ontosight.ai While effective, ongoing research is focused on developing greener, more efficient, and scalable synthetic routes. Future advancements are likely to concentrate on several key areas:

Catalytic Approaches: Exploration of novel catalytic systems to replace stoichiometric reagents could reduce waste and improve atom economy. This includes the investigation of metal-based or organocatalytic methods for the introduction of the Voc group.

Enzyme-Mediated Synthesis: The use of enzymes in the synthesis of protected amino acids is a growing field. manchester.ac.uk Future research may lead to the discovery or engineering of enzymes capable of directly and selectively acylating the amino group of L-threonine with a vinyloxycarbonyl moiety, offering a highly specific and environmentally benign synthetic route.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. nih.gov The development of a flow-based synthesis for this compound could lead to higher throughput and more consistent product quality, which is particularly important for its use in pharmaceutical manufacturing.

Recent advancements in the synthesis of related α-amino ketones and fluorinated amino acids highlight the trend towards more sophisticated and efficient synthetic methodologies, which could be adapted for the production of this compound. rsc.orgrsc.org

Expansion of Synthetic Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in medicinal chemistry and drug discovery. mdpi.com The use of N-protected amino acids in MCRs, such as the Passerini and Ugi reactions, is well-established for the rapid generation of diverse compound libraries. nih.gov

Future research is expected to explore the integration of this compound into a wider range of MCRs. The unique electronic properties and reactivity of the Voc group could influence the outcome of these reactions, potentially leading to novel molecular scaffolds. The development of new MCRs specifically designed to leverage the characteristics of Voc-protected amino acids is a promising avenue for creating complex peptide-like molecules with potential biological activity. beilstein-journals.orgclockss.org

Exploration in Biocatalysis and Chemoenzymatic Transformations

The intersection of chemical synthesis and biocatalysis offers powerful strategies for the production of complex chiral molecules. researchgate.net While the primary use of this compound is in chemical peptide synthesis, there are emerging opportunities for its involvement in biocatalytic and chemoenzymatic transformations.

Enzymatic Deprotection: Research into enzymes that can specifically cleave the Voc group could provide even milder and more selective deprotection methods than current chemical approaches.

Enzyme-Catalyzed Reactions: Engineered enzymes could potentially use this compound as a substrate for further transformations, such as glycosylation or phosphorylation, to create novel, modified amino acid building blocks.

Chemoenzymatic Synthesis of Peptides: A hybrid approach, where some peptide bonds are formed chemically using Voc-protected amino acids and others are formed enzymatically, could offer the best of both worlds in terms of efficiency and selectivity. Recent studies on the chemoenzymatic synthesis of proteins and the biocatalytic production of L-threonine highlight the potential for integrating enzymatic steps into the synthesis and application of protected amino acids. nih.govnih.govnih.gov Furthermore, the exploration of L-threonine transaldolases for the synthesis of β-hydroxy-α-amino acids opens up new possibilities for enzymatic reactions involving threonine derivatives. nih.govresearchgate.net

Integration into Automated Synthesis and Flow Chemistry Systems

The demand for synthetic peptides in research and medicine has driven the development of automated solid-phase peptide synthesis (SPPS). beilstein-journals.orgformulationbio.comnih.govbachem.com this compound is well-suited for use in automated SPPS protocols due to the mild deprotection conditions required for the Voc group. ontosight.ai

Future developments will likely focus on optimizing the use of Voc-protected amino acids in next-generation automated synthesizers, including those that incorporate microwave assistance or flow chemistry principles. nih.govbeilstein-journals.org

High-Throughput Synthesis: The integration of this compound into automated, high-throughput platforms will enable the rapid synthesis of large peptide libraries for drug screening and other applications. formulationbio.com

Flow-Based SPPS: The transition from batch to continuous flow SPPS is an active area of research. The compatibility of the Voc group with flow conditions could make this compound a key building block for these advanced systems. This would allow for more efficient and scalable production of peptides. nih.gov

Real-Time Monitoring: The development of in-line analytical techniques for flow synthesis will allow for real-time monitoring and optimization of coupling and deprotection steps involving Voc-protected amino acids, leading to higher purity and yield of the final peptide product.

The table below summarizes the key research directions and their potential impact on the future of this compound.

| Research Direction | Potential Impact |

| Novel Synthetic Approaches | Greener, more efficient, and scalable production. |

| Multicomponent Reactions | Rapid generation of diverse and novel molecular scaffolds. |

| Biocatalysis & Chemoenzymatic Transformations | Milder, more selective reactions and creation of novel building blocks. |

| Automated Synthesis & Flow Chemistry | High-throughput and scalable production of complex peptides. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-((vinyloxy)carbonyl)-L-threonine derivatives?

- Methodology : Utilize carbamate-forming reactions with vinyl chloroformate or vinyl carbonate esters under mild alkaline conditions (e.g., DIPEA in DMF) to introduce the vinyloxy carbonyl group. Purification via silica gel chromatography is recommended to isolate stereoisomers, as demonstrated in Fmoc-protected threonine syntheses .

- Key Considerations : Monitor pH to avoid premature hydrolysis of the vinyloxy group. Use inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates.

Q. How can NMR spectroscopy distinguish stereoisomers in this compound derivatives?

- Methodology : Analyze - and -NMR spectra for splitting patterns in the threonine β-hydroxy group and vinyloxy carbonyl signals. For example, diastereomers exhibit distinct chemical shifts for the Thr side chain (δ ~4.2–4.5 ppm for α-H and δ ~1.2 ppm for β-CH) .

- Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in complex mixtures.

Advanced Research Questions

Q. How does the vinyloxy carbonyl group influence peptide prodrug stability and release kinetics?

- Methodology : Incorporate this compound into model peptides (e.g., Ac-Pro-Leu-His-Ser-Thr(vinyloxy)-amide) and assess hydrolysis rates under physiological conditions (pH 7.4, 37°C). Compare with other protecting groups (e.g., POM or Fmoc) using LC-MS to track degradation products .

- Data Interpretation : The vinyloxy group’s lability in acidic environments may enable targeted release, but its stability in neutral buffers requires optimization via substituent tuning (e.g., electron-withdrawing groups).

Q. What strategies mitigate racemization during solid-phase synthesis of this compound-containing peptides?

- Methodology : Employ low-temperature (0–4°C) coupling reactions with HOBt/DIC activation to minimize epimerization. Monitor enantiomeric purity via chiral HPLC or capillary electrophoresis .

- Advanced Insight : Pre-activate the amino acid with OxymaPure/DIC to reduce reaction time and improve coupling efficiency while preserving stereochemistry .

Q. How can computational modeling predict the reactivity of the vinyloxy carbonyl group in click chemistry applications?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate the electron density of the vinyloxy moiety and its susceptibility to thiol-ene or radical-mediated reactions. Compare with experimental kinetic data from UV-Vis or stopped-flow assays .

- Key Finding : The electron-deficient vinyloxy carbonyl group enhances reactivity in thiol-ene conjugations, making it suitable for bioconjugation in aqueous media.

Methodological Challenges

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodology : Cross-validate data using DSC (differential scanning calorimetry) for melting behavior and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Discrepancies may arise from polymorphic forms or residual solvents, which can be identified via XRPD and -NMR .

Q. How do steric effects from the vinyloxy group impact enzymatic recognition in peptide substrates?

- Methodology : Design kinetic assays with proteases (e.g., trypsin or thrombin) to compare cleavage rates of vinyloxy-protected vs. unprotected Thr residues. Use fluorogenic substrates or MALDI-TOF to quantify hydrolysis .

- Observation : Bulky vinyloxy groups may sterically hinder enzyme active sites, reducing cleavage efficiency—critical for prodrug design requiring site-specific activation.

Experimental Design

Q. How to optimize the synthesis of this compound for large-scale peptide production?

- Methodology : Scale up using flow chemistry with immobilized catalysts (e.g., packed-bed reactors) to enhance yield and reduce waste. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

- Cost-Benefit Analysis : Compare batch vs. continuous processes for energy efficiency and purity outcomes.

Data Interpretation

Q. Why do some studies report conflicting bioactivity results for vinyloxy-protected peptides?

- Methodology : Re-evaluate assay conditions (e.g., buffer composition, cell lines) that may affect stability. Use LC-MS/MS to confirm intact compound delivery vs. in situ degradation .

- Advanced Approach : Perform molecular dynamics simulations to model peptide-membrane interactions and predict bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.